N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine
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Overview
Description
N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine is a synthetic organic compound that features two benzoxazole rings substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine typically involves the reaction of 5-chloro-1,3-benzoxazole with 1,6-hexanediamine under controlled conditions. The reaction may require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms on the benzoxazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~6~-bis(benzoxazol-2-yl)-1,6-hexanediamine: Lacks the chlorine substituents.
N~1~,N~6~-bis(5-methyl-1,3-benzoxazol-2-yl)-1,6-hexanediamine: Contains methyl groups instead of chlorine.
N~1~,N~6~-bis(5-nitro-1,3-benzoxazol-2-yl)-1,6-hexanediamine: Contains nitro groups instead of chlorine.
Uniqueness
The presence of chlorine atoms in N1,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine may impart unique chemical and biological properties compared to its analogs. Chlorine substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C20H20Cl2N4O2 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
N,N'-bis(5-chloro-1,3-benzoxazol-2-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C20H20Cl2N4O2/c21-13-5-7-17-15(11-13)25-19(27-17)23-9-3-1-2-4-10-24-20-26-16-12-14(22)6-8-18(16)28-20/h5-8,11-12H,1-4,9-10H2,(H,23,25)(H,24,26) |
InChI Key |
MRDOXYDGOWUMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)NCCCCCCNC3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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